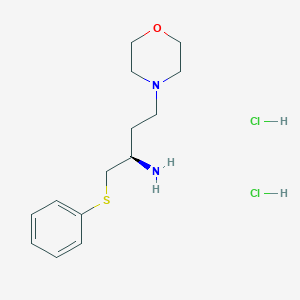

(R)-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride is a chiral amine compound with significant potential in various scientific fields. This compound features a morpholine ring, a phenylthio group, and a butan-2-amine backbone, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride typically involves the following steps:

Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfur dichloride.

Introduction of the Phenylthio Group: This step involves the nucleophilic substitution of a phenylthiol group onto the morpholine ring.

Formation of the Butan-2-Amine Backbone: This can be synthesized through reductive amination, where a ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow chemistry techniques to ensure high yield and purity. The use of immobilized enzymes or catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block for the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may enhance its binding affinity to these targets, while the morpholine ring can modulate its pharmacokinetic properties. The compound may exert its effects through inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

(S)-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.

4-Morpholino-1-(phenylthio)butan-2-amine: The non-chiral version of the compound.

4-Morpholino-1-(phenylthio)butan-2-ol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or non-chiral analogs. The presence of both the morpholine ring and phenylthio group also contributes to its distinct chemical and pharmacological properties.

Biological Activity

(R)-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride is a chiral amine compound that has garnered attention for its potential biological activities, particularly in cancer research. Characterized by its morpholino group and phenylthio substituent, this compound exhibits properties that may influence various cellular signaling pathways, making it a candidate for further pharmacological exploration.

- Chemical Formula : C₁₃H₁₈Cl₂N₂OS

- Molecular Weight : 266.40 g/mol

- Solubility : Enhanced solubility in aqueous environments due to its dihydrochloride salt form, facilitating biological applications.

Preliminary studies indicate that this compound may act as a small-molecule inhibitor targeting key apoptotic regulators in cancer cells. Its ability to induce apoptosis has been observed, positioning it as a promising agent in oncology.

Key Biological Activities:

- Apoptosis Induction : The compound has shown potential to trigger programmed cell death in various cancer cell lines.

- Signaling Pathway Modulation : Interaction studies suggest that it may modulate protein interactions involved in critical cell signaling pathways.

Table 1: Summary of Biological Activity Studies

Detailed Research Findings

- Apoptosis and Cancer Cell Lines : A study demonstrated that this compound effectively inhibited cell growth in small-cell lung cancer lines H1417 and H146, with IC₅₀ values of 151 nM and 98 nM respectively . The compound was noted for its ability to restore apoptotic mechanisms by targeting Bcl-2 family proteins.

- Mechanistic Insights : Further mechanistic studies indicated that the compound interacts with Bcl-xL and Bcl-2, inhibiting their function and leading to enhanced apoptosis in sensitive cancer cell lines . The binding affinity of the compound to these proteins underscores its potential as a therapeutic agent.

- In Vivo Evaluations : In vivo studies conducted on SCID mice established the maximum tolerated doses for related compounds, providing insights into the safety profile necessary for further efficacy testing .

Properties

Molecular Formula |

C14H24Cl2N2OS |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-amine;dihydrochloride |

InChI |

InChI=1S/C14H22N2OS.2ClH/c15-13(6-7-16-8-10-17-11-9-16)12-18-14-4-2-1-3-5-14;;/h1-5,13H,6-12,15H2;2*1H/t13-;;/m1../s1 |

InChI Key |

JBZWTLMYNAUBGZ-FFXKMJQXSA-N |

Isomeric SMILES |

C1COCCN1CC[C@H](CSC2=CC=CC=C2)N.Cl.Cl |

Canonical SMILES |

C1COCCN1CCC(CSC2=CC=CC=C2)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.